molecular formula C21H23F3N2O2 B2818778 N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide CAS No. 953915-09-8

N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2818778
CAS No.: 953915-09-8
M. Wt: 392.422
InChI Key: RLLSWYZCGGSZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide (CAS 953915-09-8) is a chemical compound with a molecular formula of C21H23F3N2O2 and a molecular weight of 392.4147 g/mol . This benzamide derivative is a subject of interest in medicinal chemistry research, particularly for its potential applications in central nervous system (CNS) disorders . Compounds within this structural class have been investigated for a range of therapeutic areas, including psychiatric and neurological conditions such as schizophrenia, anxiety, Parkinson's disease, and Alzheimer's disease, as well as metabolic disorders like obesity and diabetes . The structure incorporates a 2-phenylmorpholine moiety, a feature found in other pharmacologically active molecules, which suggests potential interactions with key neurological targets . This product is provided for research purposes to support the exploration of its mechanism of action, binding affinity, and functional activity in biological systems. It is intended for laboratory use by qualified researchers and is strictly labeled as "For Research Use Only." Not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O2/c22-21(23,24)18-10-5-4-9-17(18)20(27)25-11-6-12-26-13-14-28-19(15-26)16-7-2-1-3-8-16/h1-5,7-10,19H,6,11-15H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLSWYZCGGSZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 3-(2-phenylmorpholin-4-yl)propylamine under basic conditions to form the desired benzamide compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structure : Shares the 2-(trifluoromethyl)benzamide core but substitutes the amide nitrogen with a 3-isopropoxyphenyl group instead of a morpholine-propyl chain.
  • Function : A fungicide targeting succinate dehydrogenase in fungi .
  • Key Differences :
    • The morpholine-propyl group in the target compound may improve water solubility compared to flutolanil’s isopropoxy group.
    • Flutolanil’s isopropoxy group enhances its affinity for fungal enzymes, while the target’s morpholine could redirect activity toward mammalian targets (e.g., neurotransmitter transporters).

GlyT1 Inhibitor (2-(Methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide)

  • Structure : Contains a bis(trifluoromethyl)benzamide core and a pyrrolidine-substituted propyl chain.
  • Function : Targets the glycine transporter GlyT1 for treating schizophrenia .
  • Key Differences: The target compound’s single trifluoromethyl group may reduce steric hindrance compared to the bis(trifluoromethyl) substituents in the GlyT1 inhibitor.

Triazole Derivatives (e.g., 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones)

  • Structure : Feature sulfonyl and fluorophenyl groups linked to triazole-thione cores.
  • Key Differences: The target’s benzamide scaffold lacks the triazole ring’s tautomeric flexibility, which may limit its interaction with certain enzymatic pockets. Fluorine atoms in both compounds enhance electronegativity, but the trifluoromethyl group provides greater steric and electronic effects than mono- or di-fluorophenyl groups.

Physicochemical and Pharmacokinetic Considerations

Lipophilicity and Solubility

  • Trifluoromethyl Group : Increases logP (lipophilicity) in all analogs, promoting membrane permeability.
  • Morpholine vs. Other Substituents : The morpholine ring’s polarity improves aqueous solubility compared to flutolanil’s isopropoxy group or the GlyT1 inhibitor’s pyrrolidine .

Metabolic Stability

Data Table: Comparative Analysis of Key Analogs

Compound Name Core Structure Key Substituents Biological Target logP (Predicted)
Target Compound Benzamide 2-(CF₃), N-(3-(2-Ph-morpholinyl)propyl) Unknown ~3.8*
Flutolanil Benzamide 2-(CF₃), N-(3-isopropoxyphenyl) Succinate dehydrogenase ~4.2
GlyT1 Inhibitor Benzamide 4,6-bis(CF₃), N-(pyrrolidinyl propyl) GlyT1 transporter ~5.1
Triazole-thione 1,2,4-Triazole 4-(2,4-di-F-Ph), sulfonyl Microbial enzymes ~2.9

*Estimated based on substituent contributions.

Biological Activity

N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16_{16}H18_{18}F3_{3}N1_{1}O1_{1}
  • Molecular Weight : 305.32 g/mol

The biological activity of this compound primarily involves interactions with specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators.

  • Enzyme Inhibition : Compounds containing the trifluoromethyl group are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative conditions .
  • Receptor Modulation : The morpholine moiety may facilitate binding to various receptors, potentially influencing neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are relevant in the context of mood disorders .

Table 1: Biological Activity Summary

Activity TypeAssay TypeResultReference
Enzyme InhibitionAChE InhibitionIC50_{50}: 27.04 - 106.75 µM
BuChE InhibitionIC50_{50}: 58.01 - 277.48 µM
AntimicrobialM. tuberculosisMIC: ≥ 62.5 µM
Gram-positive bacteriaMild activity

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was found to exhibit moderate activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The minimum inhibitory concentration (MIC) values indicated that while the compound showed some efficacy, it was not among the most potent agents tested .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar benzamide derivatives highlighted their potential as antidepressants. These compounds were shown to modulate serotonergic pathways effectively, suggesting that this compound may also possess antidepressant-like effects, warranting further exploration in animal models .

Q & A

Basic: What are the optimal synthetic routes for N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting 2-(trifluoromethyl)benzoic acid derivatives with amines (e.g., 3-(2-phenylmorpholin-4-yl)propylamine) using coupling agents like EDCI/HOBt or DCC.
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures to isolate the product .
  • Scale-up considerations : Hazard analysis for handling trifluoromethyl groups and morpholine derivatives, as outlined in protocols for similar benzamide syntheses .

Basic: Which spectroscopic and analytical methods are used to confirm the structure of this compound?

Key techniques include:

  • 1H/13C NMR : To verify the morpholine ring (δ 3.5–4.0 ppm for N-CH2 groups) and trifluoromethyl group (singlet near δ 120–130 ppm in 13C NMR) .
  • HR-MS : For exact mass determination (e.g., [M+H]+ calculated for C27H28F3N2O2: 493.2071) .
  • IR spectroscopy : Confirming amide C=O stretches (~1650–1680 cm⁻¹) and CF3 vibrations (~1150–1250 cm⁻¹) .

Advanced: How can researchers design structural analogs to enhance biological activity?

Strategies include:

  • Substituent introduction : Adding electron-withdrawing groups (e.g., halogens) to the benzamide ring to improve target binding, guided by QSAR modeling of similar compounds .
  • Morpholine ring modification : Replacing the phenyl group with heterocycles (e.g., pyridine) to alter pharmacokinetic properties, as seen in related morpholine derivatives .
  • Synthetic validation : Testing analogs via in vitro assays (e.g., enzyme inhibition) and comparing with computational predictions .

Advanced: How can contradictory data in pharmacological studies (e.g., target selectivity) be resolved?

Methodological approaches:

  • Surface Plasmon Resonance (SPR) : To quantify binding affinities for suspected off-target receptors .
  • X-ray crystallography : Resolving ligand-receptor co-crystal structures (as demonstrated for similar benzamide derivatives) to identify binding motifs .
  • Dose-response assays : Differentiating primary vs. secondary effects in cellular models .

Advanced: What strategies address solubility challenges during in vitro testing?

Solutions include:

  • Co-solvent systems : Using DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to maintain compound stability .
  • Salt formation : Converting the free base to a hydrochloride salt (if basic amines are present) to enhance aqueous solubility .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles for controlled release .

Advanced: How to investigate the mechanism of action for this compound?

Stepwise methodology:

  • Biochemical assays : Measure inhibition of enzymes (e.g., kinases) using fluorescence-based substrates .
  • Computational docking : Predict binding modes using software like AutoDock Vina, referencing structural analogs with resolved crystallographic data .
  • Pathway analysis : RNA sequencing or phosphoproteomics to identify downstream signaling effects .

Basic: How to assess the compound’s stability under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for trifluoromethyl benzamides) .
  • HPLC purity checks : Monitor degradation products under varying pH (e.g., 4.0–7.4) and temperatures (4°C vs. 25°C) .
  • Light sensitivity testing : Store samples in amber vials if UV-Vis spectra indicate photodegradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.